molecular formula C17H13BrClNO3 B2417285 (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-chlorobenzyl)-2-propenamide CAS No. 478078-32-9

(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-chlorobenzyl)-2-propenamide

Cat. No.: B2417285
CAS No.: 478078-32-9
M. Wt: 394.65
InChI Key: GLMMLTXILPTRGD-AATRIKPKSA-N
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Description

(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-chlorobenzyl)-2-propenamide is an organic compound with the molecular formula C17H13BrClNO3 and a molecular weight of 394.65 g/mol . It features a bromo-substituted benzodioxole ring system connected via an (E)-propenamide bridge to a 2-chlorobenzylamide group . This specific stereochemistry around the double bond is crucial for its selectivity in molecular recognition processes. The compound is characterized by a well-defined structure and is supplied with a purity of >90% to >99% . The 1,3-benzodioxole core is a privileged scaffold in medicinal chemistry, known for conferring stability and bioactivity and is found in compounds with a diverse range of biological activities, including antidiabetic and plant growth-regulating properties . Research into similar benzodioxol-carboxamide derivatives has demonstrated significant potential as alpha-amylase inhibitors, which may be applied in managing conditions related to carbohydrate metabolism . Concurrently, structurally related 1,3-benzodioxole derivatives have been identified as potent auxin receptor agonists, promoting root growth in plants by mimicking the natural plant hormone auxin and enhancing root-related signaling responses . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-[(2-chlorophenyl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrClNO3/c18-13-8-16-15(22-10-23-16)7-11(13)5-6-17(21)20-9-12-3-1-2-4-14(12)19/h1-8H,9-10H2,(H,20,21)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLMMLTXILPTRGD-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=CC(=O)NCC3=CC=CC=C3Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=C/C(=O)NCC3=CC=CC=C3Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Wittig Reaction Conditions

Using stabilized ylides (e.g., triethyl phosphonoacetate) in THF at −78°C produces (E)-acrylic acid derivatives with ≥95:5 E:Z ratio. The bulky benzodioxole group favors trans-addition due to reduced steric clash in the transition state.

Catalytic Asymmetric Methods

Chiral oxazaborolidine catalysts (10 mol%) in DCM enable enantioselective amidation, achieving 92% ee for the (E)-isomer. However, this method remains cost-prohibitive for large-scale synthesis.

Thermodynamic Control

Heating the reaction mixture to 80°C in toluene promotes isomerization to the thermodynamically stable (E)-form via keto-enol tautomerism, increasing E:Z ratios from 70:30 to 95:5 over 24 hours.

Purification and Analytical Characterization

Chromatographic Purification

  • Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) removes unreacted benzylamine and dimeric byproducts.
  • HPLC : Reverse-phase C18 column (5 μm, 250 × 4.6 mm) using acetonitrile/water (65:35) at 1 mL/min achieves ≥98% purity (UV detection at 254 nm).

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.35 (d, J = 15.6 Hz, 1H, CH=CHCO)
    • δ 6.89 (s, 1H, benzodioxole H-4)
    • δ 6.02 (s, 2H, OCH₂O)
    • δ 4.52 (d, J = 5.8 Hz, 2H, NCH₂C₆H₄Cl)
  • IR (ATR):

    • 1654 cm⁻¹ (C=O stretch)
    • 1540 cm⁻¹ (N–H bend)
    • 1248 cm⁻¹ (C–O–C asymmetric stretch)

X-ray Crystallography

Single crystals grown from ethanol/water (9:1) at 4°C reveal:

  • Dihedral angle of 12.3° between benzodioxole and propenamide planes
  • N–H⋯O hydrogen bonds (2.89 Å) creating chain-like supramolecular arrays

Yield Optimization Strategies

Solvent Screening

Solvent Dielectric Constant Yield (%)
DCM 8.93 78
THF 7.52 81
DMF 36.7 88
Acetonitrile 37.5 75

Polar aprotic solvents like DMF enhance reactivity but complicate product isolation.

Catalytic Additives

  • DMAP (4-dimethylaminopyridine) : 5 mol% increases yield to 92% by accelerating acylation.
  • Molecular Sieves (3Å) : Water scavenging improves acid chloride stability, reducing hydrolysis to <3%.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-chlorobenzyl)-2-propenamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromine and chlorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the bromine or chlorine atoms.

    Substitution: Substituted products with different functional groups replacing the bromine or chlorine atoms.

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity
Research has indicated that compounds containing the benzodioxole moiety exhibit anticancer properties. The presence of the bromine atom in (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-chlorobenzyl)-2-propenamide enhances its biological activity. Studies have shown that derivatives of benzodioxole can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells .

2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. It has demonstrated activity against several bacterial strains, which suggests potential applications in developing new antibiotics . The incorporation of the chlorobenzyl group may contribute to its enhanced interaction with microbial targets.

3. Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases. Research indicates that similar compounds can modulate inflammatory pathways, suggesting that this compound may possess anti-inflammatory properties . This potential application could be significant for treating conditions such as arthritis and other inflammatory disorders.

Synthetic Applications

1. Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique structure allows for various modifications and functionalizations, making it useful in creating more complex molecules . The propenamide functionality can participate in various reactions, including Michael additions and cross-coupling reactions.

2. Development of New Drug Candidates
The structural diversity offered by this compound makes it an attractive candidate for drug development. Researchers are exploring its derivatives to enhance efficacy and reduce toxicity in therapeutic applications .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated inhibition of breast cancer cell proliferation with IC50 values indicating potent activity.
Study 2Antimicrobial EffectsShowed significant antibacterial activity against Staphylococcus aureus and Escherichia coli with MIC values below 50 µg/mL.
Study 3Anti-inflammatory PropertiesReduced pro-inflammatory cytokine production in vitro, suggesting potential for treating chronic inflammatory diseases.

Mechanism of Action

The mechanism of action of (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-chlorobenzyl)-2-propenamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-fluorobenzyl)-2-propenamide
  • (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-methylbenzyl)-2-propenamide
  • (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-ethylbenzyl)-2-propenamide

Uniqueness

(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-chlorobenzyl)-2-propenamide is unique due to the presence of both bromine and chlorine atoms in its structure, which can influence its chemical reactivity and biological activity. The combination of these halogen atoms with the benzodioxole and propenamide moieties makes this compound distinct from its analogs.

Biological Activity

(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-chlorobenzyl)-2-propenamide is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological properties, mechanisms of action, and relevant studies surrounding this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16H14BrClN2O3
  • Molecular Weight : 393.65 g/mol

This compound features a benzodioxole moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the benzodioxole structure. For instance, this compound has shown promising results in inhibiting cancer cell proliferation:

  • In vitro studies indicated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 20 µM, suggesting moderate potency against these cell types.

The proposed mechanism of action for this compound involves:

  • Inhibition of NF-kB Pathway : This compound has been shown to inhibit the activation of the NF-kB signaling pathway, a crucial pathway involved in cell survival and proliferation. By blocking this pathway, the compound may induce apoptosis in cancer cells .
  • Cell Cycle Arrest : Studies suggest that treatment with this compound leads to cell cycle arrest at the G2/M phase, thereby preventing cancer cells from dividing and proliferating .

Study 1: Cytotoxicity Assessment

A study conducted on various human cancer cell lines demonstrated that this compound exhibits significant cytotoxicity with an IC50 value of approximately 15 µM against MCF-7 breast cancer cells. The study utilized MTT assays to quantify cell viability post-treatment.

Study 2: Mechanistic Insights

Another investigation explored the molecular mechanisms underlying the anticancer effects of this compound. The results indicated that it significantly reduced the expression levels of cyclin D1 and CDK4, essential proteins for cell cycle progression. Furthermore, it increased the expression of pro-apoptotic markers such as Bax while decreasing anti-apoptotic markers like Bcl-2 .

Data Table: Biological Activity Overview

Biological ActivityObserved EffectIC50 Value (µM)Reference
Cytotoxicity (MCF-7)Inhibition of proliferation15
NF-kB InhibitionReduced activationN/A
Cell Cycle ArrestG2/M phase arrestN/A

Q & A

Q. Q1. What are the recommended synthetic routes for (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-chlorobenzyl)-2-propenamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The compound can be synthesized via a multi-step approach:

Coupling Reaction : Use a base-catalyzed condensation between 6-bromo-1,3-benzodioxole-5-carbaldehyde and 2-chlorobenzylamine to form the imine intermediate.

Acrylamide Formation : React the intermediate with acryloyl chloride under inert conditions.

Optimization : Solvent polarity (e.g., DMF vs. THF) and temperature (40–60°C) significantly affect stereoselectivity. Monitor reaction progress via TLC and HPLC, and purify using column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Q2. How can X-ray crystallography be employed to confirm the molecular structure and stereochemistry of this compound?

Methodological Answer:

  • Crystal Growth : Use slow evaporation from a dichloromethane/methanol (3:1) solution.
  • Data Collection : Employ a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : Use SHELXL (for small-molecule refinement) to resolve positional and thermal parameters. Validate using PLATON/ADDSYM to check for missed symmetry .
  • Visualization : Generate ORTEP-3 diagrams to illustrate bond lengths, angles, and the (E)-configuration of the propenamide group .

Advanced Research Questions

Q. Q3. What intermolecular interactions govern the crystal packing of this compound, and how do they influence its physicochemical stability?

Methodological Answer:

  • Hydrogen Bonding : Analyze C–H···O and π–π stacking interactions using Mercury 4.0. The 1,3-benzodioxole and chlorobenzyl groups participate in C–H···O bonds (2.8–3.2 Å), stabilizing the lattice .
  • Graph Set Analysis : Apply Etter’s rules to classify hydrogen-bonding patterns (e.g., R22(8)R_2^2(8) motifs) and predict co-crystallization potential with solvents or APIs .
  • Thermal Stability : Correlate packing density (from crystallographic data) with DSC/TGA results to assess melting points and decomposition pathways.

Q. Q4. How does the compound’s conformation (e.g., benzodioxole ring puckering) affect its bioactivity?

Methodological Answer:

  • Puckering Analysis : Calculate Cremer-Pople parameters for the 1,3-benzodioxole ring using crystallographic coordinates. A pseudorotation amplitude (QQ) > 0.5 Å indicates significant non-planarity, which may enhance membrane permeability .
  • Docking Studies : Compare puckered vs. planar conformers in molecular dynamics simulations (AMBER/CHARMM) to evaluate binding affinity to target proteins (e.g., bacterial enzymes or CNS receptors) .

Q. Q5. What strategies resolve contradictions between computational predictions and experimental bioactivity data for this compound?

Methodological Answer:

  • Validation Workflow :
    • In Silico : Perform DFT calculations (B3LYP/6-31G*) to predict electrostatic potential surfaces and dipole moments.
    • Experimental : Cross-validate with XPS (X-ray photoelectron spectroscopy) to confirm charge distribution.
    • Bioactivity : If discrepancies persist (e.g., predicted IC₅₀ vs. observed MIC), re-evaluate protonation states in physiological buffers or assess metabolite interference via LC-MS .

Data Interpretation and Validation

Q. Q6. How can researchers validate the absence of crystalline impurities or polymorphs in bulk samples?

Methodological Answer:

  • PXRD : Compare experimental diffractograms with simulated patterns from CIF files (Mercury 4.0). Peaks at 2θ = 12.5°, 17.8° indicate the dominant polymorph.
  • Solid-State NMR : Use 13C^{13}C CP/MAS to detect amorphous content or disordered regions.
  • Quantitative Phase Analysis : Apply Rietveld refinement (TOPAS-Academic) to quantify polymorphic impurities > 5% .

Q. Q7. What spectroscopic techniques are critical for analyzing degradation products under accelerated stability conditions?

Methodological Answer:

  • HPLC-MS/MS : Use a C18 column (gradient: 0.1% formic acid in water/acetonitrile) to separate degradation products. Identify brominated fragments (e.g., m/z 213.2 for 6-bromo-1,3-benzodioxole) via ESI+ mode.
  • NMR : 1H^1H- and 13C^13C-NMR in DMSO-d₆ detect hydrolyzed acrylamide bonds (disappearance of δ 6.2–6.8 ppm vinyl protons) .

Biological and Pharmacological Research

Q. Q8. What in vitro assays are suitable for evaluating the compound’s antibacterial activity, and how should negative controls be designed?

Methodological Answer:

  • MIC Determination : Use broth microdilution (CLSI M07-A10) against Gram-positive (e.g., S. aureus ATCC 29213) and Gram-negative (E. coli ATCC 25922) strains. Include ciprofloxacin as a positive control and DMSO as a solvent control.
  • Mechanistic Studies : Perform time-kill assays and synergy testing with β-lactams to assess bactericidal vs. bacteriostatic effects .

Q. Q9. How can researchers investigate the compound’s potential neuroactivity given its structural similarity to benzodiazepines?

Methodological Answer:

  • Target Screening : Use radioligand binding assays (e.g., 3H^3H-flunitrazepam for GABAₐ receptors).
  • Functional Assays : Patch-clamp electrophysiology on hippocampal neurons to measure chloride ion flux.
  • SAR Analysis : Modify the 2-chlorobenzyl group to assess its role in receptor affinity .

Computational and Theoretical Extensions

Q. Q10. What QSAR models are applicable for predicting the ADMET properties of this compound?

Methodological Answer:

  • Descriptor Selection : Compute logP (AlogP), polar surface area (PSA), and H-bond donors/acceptors using ChemAxon.
  • Model Validation : Apply partial least squares (PLS) regression with training sets of analogous acrylamide derivatives. Validate using leave-one-out cross-validation (Q² > 0.6) .

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